Cas no 495-23-8 (Thiamine phosphoric acid ester)

Thiamine phosphoric acid ester structure
495-23-8 structure
Product Name:Thiamine phosphoric acid ester
CAS-nummer:495-23-8
MF:C12H17N4O4PS
MW:344.326541662216
CID:6643621
PubChem ID:3382778
Update Time:2024-03-02

Thiamine phosphoric acid ester Chemische en fysische eigenschappen

Naam en identificatie

    • Thiamine phosphoric acid ester
    • thiamine(1+) monophosphate(1-)
    • 71F2V60NN0
    • DTXSID501114461
    • CHEBI:37574
    • 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate
    • UNII-71F2V60NN0
    • thiamine(1+) monophosphate
    • 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-[2-(hydrogen phosphonatooxy)ethyl]-4-methyl-1,3-thiazol-3-ium
    • HZSAJDVWZRBGIF-UHFFFAOYSA-N
    • Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(phosphonooxy)ethyl)-, inner salt
    • SCHEMBL4323335
    • 3-[(4-Aamino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]thiazolium inner salt
    • 2-{3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl}ethyl hydrogen phosphate
    • Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(phosphonooxy)ethyl)-
    • Thiamine ester phosphate
    • 495-23-8
    • MONOPHOSPHOTHIAMINE INNER SALT
    • Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[2-(phosphonooxy)ethyl]-, inner salt
    • DB03416
    • thiamine monophosphate
    • Q27094344
    • 2-(3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium-5-yl)ethyl hydrogen phosphate
    • Inchi: 1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19)
    • InChI-sleutel: HZSAJDVWZRBGIF-UHFFFAOYSA-N
    • LACHT: S1C=[N+](CC2=CN=C(C)N=C2N)C(C)=C1CCOP(=O)([O-])O

Berekende eigenschappen

  • Exacte massa: 344.07081321g/mol
  • Monoisotopische massa: 344.07081321g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 6
  • Complexiteit: 410
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.2
  • Topologisch pooloppervlak: 154Ų
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd